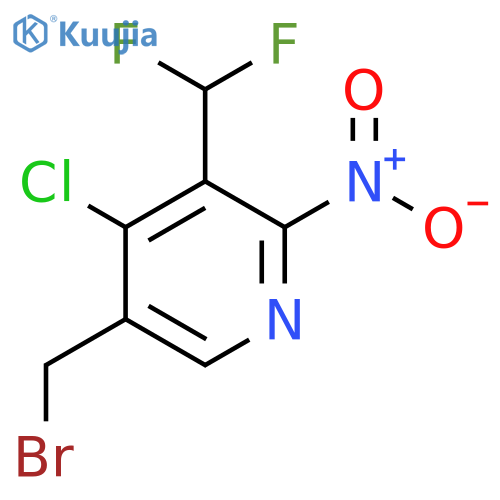Cas no 1805275-85-7 (5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine)

1805275-85-7 structure
商品名:5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine
CAS番号:1805275-85-7
MF:C7H4BrClF2N2O2
メガワット:301.472666740417
CID:4869499
5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine
-
- インチ: 1S/C7H4BrClF2N2O2/c8-1-3-2-12-7(13(14)15)4(5(3)9)6(10)11/h2,6H,1H2
- InChIKey: SAQITGYUYWBQKJ-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN=C(C(C(F)F)=C1Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029050197-1g |
5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine |
1805275-85-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine 関連文献
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
1805275-85-7 (5-(Bromomethyl)-4-chloro-3-(difluoromethyl)-2-nitropyridine) 関連製品
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量